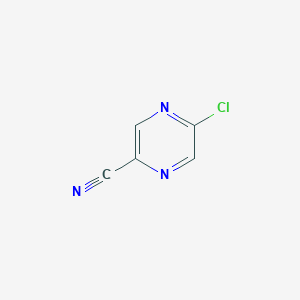

5-Chloropyrazine-2-carbonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYRFWMSDBGPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485516 | |

| Record name | 5-Chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36070-75-4 | |

| Record name | 5-Chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloropyrazine-2-carbonitrile CAS number 36070-75-4 properties

An In-Depth Technical Guide to 5-Chloropyrazine-2-carbonitrile (CAS No. 36070-75-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core physicochemical properties, reactivity, synthetic utility, and safety protocols, grounded in established scientific literature and safety data.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a substituted aromatic heterocycle featuring a pyrazine core. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at the 1 and 4 positions, is a common scaffold in biologically active molecules.[1] The specific substitution pattern of this compound—a chlorine atom at the 5-position and a cyano (nitrile) group at the 2-position—creates a unique electronic environment that dictates its reactivity and makes it a highly valuable precursor in the synthesis of complex molecular architectures.[1]

The electron-withdrawing nature of both the nitrile group and the pyrazine ring's nitrogen atoms renders the molecule susceptible to nucleophilic substitution at the chlorinated position. This inherent reactivity is a cornerstone of its utility, enabling the strategic introduction of diverse functional groups. Consequently, this compound has emerged as a crucial intermediate in the development of pharmaceuticals, particularly antiviral and anti-cancer agents, as well as in the agrochemical sector.[1][2][3]

Physicochemical and Spectral Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below, compiled from various supplier and database sources.

Core Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 36070-75-4 | [4][5][6] |

| Molecular Formula | C₅H₂ClN₃ | [1][5][6] |

| Molecular Weight | 139.54 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Chloro-5-cyanopyrazine | [2][4] |

| Appearance | Solid | [1][4] |

| Melting Point | 44 - 45 °C | [2][4] |

| Boiling Point | 242 °C | [2] |

| Density | 1.43 g/cm³ | [1][2] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for verifying the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra are expected to show distinct signals for the two aromatic protons on the pyrazine ring, typically in the downfield region (δ 8.5–9.0 ppm) due to the deshielding effects of the electronegative nitrogen atoms and substituents.[1]

-

Infrared (IR) Spectroscopy : A characteristic and strong absorption band is observed around 2240 cm⁻¹ which corresponds to the C≡N stretching vibration of the nitrile group.[1]

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound, showing a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl).

These analytical techniques are routinely employed to confirm the structure and purity of the compound before its use in subsequent synthetic steps.[1]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its widespread use.

Regioselective Synthesis

A key challenge in pyrazine chemistry is achieving regiocontrol during substitution. A notable and efficient method for preparing this compound involves the regioselective chlorination and subsequent dehydration of pyrazine-2-carboxamide.[1][7][8] This approach overcomes the formation of undesired positional isomers often encountered with direct chlorination methods.[1]

Caption: Regioselective synthesis from pyrazine-2-carboxamide.

Core Reactivity: A Hub for Functionalization

The chemical behavior of this compound is dominated by the electrophilic nature of its pyrazine ring, which is further enhanced by the chloro and cyano substituents.

-

Nucleophilic Aromatic Substitution (SₙAr) : The chlorine atom at the 5-position is an excellent leaving group, readily displaced by a wide range of nucleophiles. This is the most common reaction pathway, allowing for the introduction of amines, thiols, alcohols, and other moieties to build molecular complexity.[1][9] The electron-deficient pyrazine ring stabilizes the intermediate Meisenheimer complex, facilitating the reaction.

-

Coupling Reactions : The compound is an effective partner in various cross-coupling reactions. For instance, copper-catalyzed couplings with thiophenols have been reported to yield phenylsulfanylpyrazine derivatives.[1][7][8] These reactions expand the synthetic toolkit for creating C-S bonds, which are important in many pharmaceutical compounds.

-

Nitrile Group Transformations : The cyano group itself can be chemically transformed. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

Applications in Drug Discovery and Agrochemicals

The structural motif of this compound is present in numerous bioactive molecules, making it a highly sought-after starting material.

-

Pharmaceuticals : Pyrazine derivatives are known to exhibit a wide spectrum of biological activities.[10] This intermediate is crucial in synthesizing precursors for antiviral drugs, such as the fluorinated derivatives used in the production of favipiravir.[1] Its derivatives have also been investigated for their potential as anti-cancer, anticonvulsant, and antibacterial agents.[1]

-

Agrochemicals : In the agrochemical industry, this compound serves as a building block for creating novel herbicides and fungicides.[1][2][3] The pyrazine core is a known toxophore in this field, and the ability to easily modify the substituents allows for the fine-tuning of activity and selectivity.

Experimental Protocol: Copper-Catalyzed Thiol Coupling

This section provides a representative, self-validating protocol for a nucleophilic aromatic substitution reaction, based on methodologies described in the literature for similar couplings.[7][8]

Objective: To synthesize a 5-(phenylsulfanyl)pyrazine-2-carbonitrile derivative via a copper-catalyzed C-S cross-coupling reaction.

Methodology:

-

Reagent Preparation : In a dry, inert-atmosphere glovebox or using Schlenk techniques, add this compound (1.0 eq), the desired thiophenol (1.1 eq), a copper catalyst (e.g., CuI, 10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq) to a dry reaction vessel.

-

Solvent Addition : Add a dry, degassed solvent (e.g., DMF or DMSO) to the vessel. The reaction concentration should be optimized, typically starting at 0.1-0.5 M.

-

Reaction Execution : Seal the vessel and heat the reaction mixture to an optimized temperature (typically 80-120 °C) with vigorous stirring.

-

Reaction Monitoring (Self-Validation) : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material (this compound) and the appearance of a new, typically less polar, product spot indicates reaction progression. A successful reaction should show near-complete conversion within a reasonable timeframe (e.g., 4-24 hours).

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification and Characterization : Purify the crude product using column chromatography on silica gel. Characterize the final product by NMR, IR, and MS to confirm its structure and purity, ensuring the data aligns with the expected 5-(phenylsulfanyl)pyrazine-2-carbonitrile derivative.

Caption: General workflow for a C-S cross-coupling experiment.

Safety, Handling, and Storage

Due to its potential hazards, this compound must be handled with appropriate safety precautions.

-

Hazard Identification : The compound is classified as harmful.[5] GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled.[1][5] It also causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][4][5]

-

Handling Precautions :

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. Seek immediate medical attention.[4]

-

Skin Contact : Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[4]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[4]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][11] It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

-

Incompatible Materials : Keep away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4]

References

- 1. Buy this compound | 36070-75-4 [smolecule.com]

- 2. Cas 36070-75-4,2-CHLORO-5-CYANOPYRAZINE | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. This compound | C5H2ClN3 | CID 12295728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthonix, Inc > 36070-75-4 | this compound [synthonix.com]

- 7. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri...: Ingenta Connect [ingentaconnect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Buy 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [smolecule.com]

- 10. mdpi.com [mdpi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

IUPAC name of 5-Chloropyrazine-2-carbonitrile

An In-depth Technical Guide to 5-Chloropyrazine-2-carbonitrile for Chemical Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. Its unique electronic properties and reactive sites make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, reactivity profile, and critical applications, offering field-proven insights for researchers and developers.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundational step for any scientific endeavor. This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a cyano (nitrile) group.[1]

-

1.1. IUPAC Name : The systematic name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[1][2][] This name explicitly defines the pyrazine core, the chloro substituent at position 5, and the carbonitrile group at position 2.

-

1.2. Common Synonyms : In literature and commercial catalogs, it may be referred to by several alternative names, including:

-

1.3. Chemical Identifiers : For unambiguous database searching and regulatory compliance, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 36070-75-4 | PubChem[2], Synthonix, Inc[4] |

| PubChem CID | 12295728 | PubChem[2] |

| Molecular Formula | C₅H₂ClN₃ | PubChem[2], BOC Sciences[] |

| Canonical SMILES | C1=C(N=CC(=N1)Cl)C#N | PubChem[2], BOC Sciences[] |

| InChI | InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H | PubChem[2] |

| InChIKey | GTYRFWMSDBGPTI-UHFFFAOYSA-N | PubChem[2], Synthonix, Inc[4] |

Physicochemical and Spectroscopic Properties

The physical and spectral properties of this compound dictate its handling, reaction conditions, and analytical characterization.

-

2.1. General Properties : This compound is typically a solid at room temperature.[]

| Property | Value | Source |

| Molecular Weight | 139.54 g/mol | PubChem[2], BOC Sciences[] |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

-

2.2. Spectroscopic Characterization : The structure of this compound has been confirmed using standard spectroscopic techniques.[1] These methods are essential for verifying the identity and purity of the compound during synthesis and downstream applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the hydrogen and carbon framework.

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, notably the characteristic nitrile (C≡N) stretch.

-

Mass Spectrometry (MS) : Determines the mass-to-charge ratio, confirming the molecular weight and isotopic distribution, particularly for the chlorine atom.

-

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis routes and its versatile reactivity, which is governed by the electron-withdrawing nature of its substituents.

-

3.1. Synthesis Methodologies

Two primary strategies are employed for its synthesis. The choice of method often depends on the available starting materials and the desired scale.

Method A: Regioselective Preparation from Pyrazine-2-carboxamide A notable and regioselective method involves the chlorination and subsequent dehydration of pyrazine-2-carboxamide.[1][5][6] This approach provides excellent control over the isomer produced, which is critical for pharmaceutical synthesis where isomeric purity is paramount. A 2005 study highlighted this regioselective preparation as a pivotal development.[1][5][6]

Method B: Direct Chlorination of a Pyrazine Precursor Another common approach involves the direct chlorination of a pyrazine ring, such as pyrazine-2-carbonitrile, using a suitable chlorinating agent like sulfuryl chloride.[7][8] This reaction must be carefully controlled to manage regioselectivity and potential side reactions.

Below is a representative protocol based on literature procedures for the synthesis of a related isomer, which illustrates the general principles.[7][8]

Representative Experimental Protocol: Synthesis of Chloropyrazine-2-carbonitrile

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical laboratory with appropriate safety measures.

Materials:

-

Pyrazine-2-carbonitrile (1.0 eq)

-

Sulfuryl chloride (4.0 eq)

-

Toluene

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Diethyl ether

-

Ice water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve pyrazine-2-carbonitrile (1.0 eq) in toluene and a catalytic amount of DMF.

-

Cool the mixture in an ice bath.

-

Slowly add sulfuryl chloride (4.0 eq) to the cooled solution over 10-15 minutes. The temperature should be maintained during the addition.

-

Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 5 hours.

-

Upon reaction completion (monitored by TLC), decant the toluene layer. Extract the remaining residue with diethyl ether (3x).

-

Combine all organic layers and carefully quench with ice water.

-

Neutralize the mixture with solid sodium bicarbonate until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material via silica gel chromatography to obtain the final product.

Caption: General workflow for the synthesis of this compound.

-

3.2. Chemical Reactivity and Rationale

The pyrazine ring is inherently electron-deficient. The presence of two strong electron-withdrawing groups—the chlorine atom and the nitrile group—further deactivates the ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[1]

-

Nucleophilic Substitution : The chlorine atom at the 5-position is an excellent leaving group, readily displaced by various nucleophiles. This is the cornerstone of its utility. For example, it undergoes copper-catalyzed coupling reactions with thiophenols to yield phenylsulfanylpyrazine derivatives.[1][5] The reactivity is directly correlated with the calculated electron deficiency at the carbon atoms of the pyrazine ring.[5][6]

-

Precursor for Derivatives : It serves as a crucial intermediate for creating more complex molecules. For instance, it is a precursor for fluorinated pyrazines, which are key components in the synthesis of antiviral medications like favipiravir.[1]

Caption: Nucleophilic substitution at the C5 position of the pyrazine ring.

Applications in Research and Development

This compound is not an end product but a high-value intermediate. Its derivatives have shown significant potential in several fields.

-

4.1. Pharmaceutical Development : The pyrazine scaffold is a well-known privileged structure in medicinal chemistry.

-

Antiviral Agents : As previously mentioned, it is a key building block in the synthesis of favipiravir intermediates.[1]

-

Anti-Cancer Research : Derivatives have been investigated for their potential as anti-cancer agents.[2] The ability to easily perform cross-coupling reactions allows for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[1]

-

Enzyme Inhibitors : The related isomer, 3-chloropyrazine-2-carbonitrile, has been used as an intermediate in the synthesis of cathepsin C inhibitors, highlighting the importance of this chemical class in drug discovery.[7]

-

-

4.2. Agrochemicals : The biological activity of pyrazine derivatives extends to agriculture. Certain compounds derived from this intermediate have been studied for their potential use as herbicides and fungicides, which are essential for crop protection.[1][9]

Safety, Handling, and Toxicology

Due to its biological activity, this compound must be handled with care.

-

5.1. Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified with several hazards.[2][]

| GHS Classification | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2][] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[10] |

-

5.2. Recommended Handling and Storage :

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] In case of inadequate ventilation, respiratory protection is required.[10]

-

Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10]

-

Storage : Store in a tightly sealed container in a refrigerator to maintain stability.

-

-

5.3. First Aid Measures :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[10]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Seek medical attention.[10]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Conclusion

This compound is a quintessential example of a versatile heterocyclic intermediate. Its well-defined synthesis, predictable reactivity profile centered on nucleophilic substitution, and its role as a precursor to a wide array of bioactive molecules make it an indispensable tool for chemists in both pharmaceutical and agrochemical R&D. A thorough understanding of its properties and adherence to strict safety protocols are paramount to harnessing its full potential in the laboratory and beyond.

References

- 1. Buy this compound | 36070-75-4 [smolecule.com]

- 2. This compound | C5H2ClN3 | CID 12295728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthonix, Inc > 36070-75-4 | this compound [synthonix.com]

- 5. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri...: Ingenta Connect [ingentaconnect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 8. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

The Organic Chemist's Guide to 5-Chloropyrazine-2-carbonitrile: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

5-Chloropyrazine-2-carbonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique electronic structure, characterized by an electron-deficient pyrazine core substituted with both a chloro and a cyano group, imparts a versatile reactivity profile that is highly sought after in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the molecular properties, synthesis, reactivity, and analytical characterization of this compound. Authored for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate its effective application in the laboratory. We will delve into the causality behind its synthetic routes, the mechanics of its characteristic reactions, and its role in the generation of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyrazines

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The incorporation of nitrogen atoms into the aromatic ring alters its electronic properties, often enhancing binding interactions with biological targets and improving pharmacokinetic profiles. This compound (CAS: 36070-75-4) has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications.[1] This guide will serve as a comprehensive resource for understanding and utilizing this potent chemical tool.

Molecular Structure and Physicochemical Properties

The key to effectively utilizing this compound lies in understanding the interplay of its structural features. The pyrazine ring, with its two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nature of the cyano (-C≡N) group at the 2-position. The chlorine atom at the 5-position serves as an excellent leaving group in nucleophilic substitution reactions, a topic we will explore in detail.

Core Molecular Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 36070-75-4 | [2] |

| Molecular Formula | C₅H₂ClN₃ | [2] |

| Molecular Weight | 139.54 g/mol | [2] |

| SMILES | C1=C(N=CC(=N1)Cl)C#N | [2] |

| InChIKey | GTYRFWMSDBGPTI-UHFFFAOYSA-N | [2] |

| Synonyms | 2-Chloro-5-cyanopyrazine, 5-Chloro-2-cyanopyrazine | [2] |

Synthesis and Manufacturing Insights

The preparation of this compound with high purity and regiochemical control is paramount for its successful use in multi-step syntheses. The most robust and widely cited method involves the regioselective chlorination and subsequent dehydration of pyrazine-2-carboxamide.[3][4]

Key Synthetic Pathway: From Pyrazine-2-carboxamide

The rationale for this synthetic approach is rooted in achieving specific positional substitution, which can be challenging in heterocyclic systems. Direct chlorination of the pyrazine ring can lead to a mixture of positional isomers. By starting with pyrazine-2-carboxamide, the existing functional group helps direct the chlorination, and the amide can then be efficiently converted to the desired nitrile.

References

A Comprehensive Technical Guide to the Synthesis and Discovery of 5-Chloropyrazine-2-carbonitrile

Abstract

5-Chloropyrazine-2-carbonitrile is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique molecular architecture, featuring an electron-deficient pyrazine ring substituted with both a reactive chlorine atom and a versatile cyano group, enables a wide array of chemical transformations. This guide provides an in-depth analysis of the compound's discovery, key physicochemical properties, and established synthetic methodologies. We will explore the causality behind various experimental choices, from achieving regioselectivity to optimizing reaction conditions. Detailed protocols, mechanistic insights, and a review of its application as a precursor to bioactive molecules are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this important intermediate.

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound (C₅H₂ClN₃) is a heterocyclic organic compound that has emerged as a cornerstone intermediate in medicinal chemistry.[1] Its structure is characterized by a pyrazine core, which is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr).[2] The strategic placement of a chlorine atom at the 5-position and a cyano group at the 2-position provides two distinct reactive sites, allowing for sequential and controlled functionalization. This dual reactivity makes it an invaluable scaffold for building molecular complexity and generating libraries of compounds for drug discovery.[2]

The compound's significance is underscored by its role as a key precursor in the synthesis of numerous biologically active molecules, including antiviral agents like Favipiravir and various kinase inhibitors.[1] Its derivatives have been investigated for a range of therapeutic applications, including anticancer, anticonvulsant, and antibacterial agents.[1][3] This guide will elucidate the synthetic pathways developed to access this critical molecule and the chemical principles that govern its reactivity and utility.

Discovery and the Pursuit of Regioselective Synthesis

The development of synthetic routes to this compound was driven by the need for regiochemically pure isomers for pharmaceutical synthesis. Early chlorination methods often produced mixtures of positional isomers, posing significant purification challenges. A landmark advancement in its preparation was a novel regioselective method reported in 2005, which started from pyrazine-2-carboxamide.[1][4] This method provided a reliable pathway to the desired 5-chloro isomer, avoiding the formation of other chlorinated byproducts. This breakthrough addressed a critical bottleneck and solidified the compound's status as an accessible and indispensable building block.[1] Industrial-scale synthesis has since been refined through catalytic ammoxidation and halogenation strategies to meet the growing demand for high-purity material.[1]

Physicochemical Properties and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in synthesis. Its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClN₃ | [5] |

| Molecular Weight | 139.54 g/mol | [6] |

| Appearance | White powder / Solid | [7] |

| Melting Point | 44-46 °C | [7][8] |

| Boiling Point | 241.5 - 242 °C (at 760 mmHg) | [1][8] |

| Density | 1.43 g/cm³ | [1][8] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.91 (d, 1H, J = 2.4 Hz), 8.88 (d, 1H, J = 2.4 Hz) | [7] |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 150.67, 147.97, 144.26, 129.87, 114.66 | [7] |

| IR (KBr, cm⁻¹) | ~3088 (C-H aromatic), ~2242 (C≡N stretch), ~1377 (C=C), ~1087 (C-N) | [1][7] |

| Mass Spec (ESI) | m/z 140.3 [M+H]⁺, 142.3 [M+H+2]⁺ | [7] |

Synthetic Methodologies: Pathways to a Key Intermediate

Several synthetic routes to this compound have been established, each with distinct advantages and mechanistic underpinnings. The choice of method often depends on the available starting materials, scalability, and desired purity.

Regioselective Synthesis from Pyrazine-2-carboxamide

This approach, highlighted in a 2005 study, represents a significant advance in controlling the position of chlorination.[4][9] The strategy involves the dehydration of the amide to a nitrile, followed by controlled chlorination. This sequence leverages the directing effects of the existing functional group to achieve high regioselectivity for the 5-position.[1] The causality behind this selectivity lies in the electronic properties of the pyrazine ring, which are modulated by the carboxamide/nitrile group, guiding the electrophilic chlorine to the desired carbon.

Direct Chlorination of Pyrazine-2-carbonitrile

A more direct and atom-economical approach involves the direct chlorination of commercially available pyrazine-2-carbonitrile.[2][10] This method typically employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in a suitable solvent system.

-

Causality of Reagent Choice : Sulfuryl chloride is an effective source of electrophilic chlorine. The reaction is often performed in a solvent mixture like toluene and DMF.[10] DMF can act as a catalyst, forming a Vilsmeier-Haack type reagent with SO₂Cl₂, which facilitates the chlorination of the electron-deficient pyrazine ring. Careful control of temperature, starting at low temperatures and gradually warming, is crucial to manage the reaction's exothermicity and influence isomer distribution.[2][10]

References

- 1. Buy this compound | 36070-75-4 [smolecule.com]

- 2. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri...: Ingenta Connect [ingentaconnect.com]

- 5. PubChemLite - this compound (C5H2ClN3) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C5H2ClN3 | CID 12295728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. Cas 36070-75-4,2-CHLORO-5-CYANOPYRAZINE | lookchem [lookchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 5-Chloropyrazine-2-carbonitrile: Synthesis, Reactivity, and Applications

Abstract: This guide provides an in-depth analysis of 5-Chloropyrazine-2-carbonitrile, a pivotal heterocyclic compound in modern organic synthesis. It details the molecule's fundamental chemical and physical properties, molecular structure, and the resulting reactivity that makes it a valuable intermediate. Key regioselective synthesis methodologies are outlined, providing a framework for its practical preparation. The document further explores its significant applications as a versatile building block in the development of pharmaceuticals, particularly antiviral and anti-cancer agents, and its role in the agrochemical industry. Safety protocols and handling procedures are also discussed to ensure its responsible use in a research and development setting. This paper is intended for researchers, chemists, and professionals in drug discovery and materials science seeking a comprehensive understanding of this important chemical entity.

Introduction to a Key Heterocyclic Intermediate

This compound is a substituted heterocyclic organic compound built upon a pyrazine core.[1] The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common scaffold in biologically active molecules.[2] The specific substitution pattern of this compound, featuring a chlorine atom at the 5-position and a nitrile (cyano) group at the 2-position, imparts a unique electronic profile that governs its reactivity and utility.[1] This compound has emerged as a significant intermediate, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][3] Its importance is underscored by its role as a precursor in the synthesis of antiviral agents, such as derivatives related to favipiravir.[1]

Physicochemical Properties and Chemical Identifiers

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. This compound is typically a solid at room temperature.[4] The following table summarizes its key identifiers and properties for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][][6] |

| CAS Number | 36070-75-4 | [1][][6] |

| Molecular Formula | C₅H₂ClN₃ | [1][][6][7] |

| Molecular Weight | 139.54 g/mol | [1][][6] |

| Canonical SMILES | C1=C(N=CC(=N1)Cl)C#N | [1][][6][7] |

| InChI Key | GTYRFWMSDBGPTI-UHFFFAOYSA-N | [1][4][6] |

| Appearance | Solid | [4] |

| Purity | ≥97% (Typical) | [4][8] |

| Synonyms | 2-Chloro-5-cyanopyrazine, 5-Chloro-2-cyanopyrazine | [6][9][10] |

Molecular Structure and Chemical Reactivity

The reactivity of this compound is dictated by the electronic nature of its substituted pyrazine ring. The nitrogen atoms within the aromatic ring, along with the strongly electron-withdrawing chlorine and nitrile groups, create an electron-deficient system.[1] This electronic characteristic is the primary driver for its utility in nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles. The specific placement of the substituents directs the regioselectivity of these reactions, making it a predictable and reliable building block in multi-step synthesis.[1][11]

Caption: Molecular structure of this compound.

Synthesis and Manufacturing Protocols

The preparation of this compound with high regioselectivity is crucial for its use as a reliable intermediate. Traditional chlorination methods often yield mixtures of positional isomers, complicating purification and reducing overall yield.[1] More advanced methods have been developed to overcome these challenges.

Regioselective Synthesis from Pyrazine-2-carboxamide

A notable and efficient method involves the direct conversion of pyrazine-2-carboxamide.[1][11] This process typically involves a chlorination step followed by dehydration of the amide to the nitrile. This approach provides high regioselectivity for the desired 5-chloro substitution pattern.[1]

Experimental Protocol:

-

Chlorination: Pyrazine-2-carboxamide is treated with a suitable chlorinating agent (e.g., phosphorus oxychloride or sulfuryl chloride). The reaction conditions, including solvent and temperature, are controlled to favor chlorination at the 5-position of the pyrazine ring.

-

Dehydration: Following chlorination, the resulting 5-chloropyrazine-2-carboxamide intermediate is subjected to dehydration. This is often achieved using a dehydrating agent which converts the primary amide group into a nitrile group.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Caption: Regioselective synthesis workflow for this compound.

Applications in Research and Development

The unique structure of this compound makes it a versatile precursor for a wide range of more complex molecules, particularly in the life sciences.

Pharmaceutical Synthesis

The compound is a key building block in medicinal chemistry.[3] Its derivatives have been extensively investigated for various therapeutic applications.

-

Antiviral Agents: It serves as a crucial intermediate in the synthesis of novel antiviral compounds. Notably, it is a precursor for fluorinated derivatives used in the synthesis of drugs like favipiravir.[1]

-

Anti-Cancer Agents: Research has demonstrated that derivatives of this compound exhibit potential as anti-cancer agents, highlighting its importance in oncology drug discovery.[1][3]

-

Other Therapeutics: The pyrazine scaffold is present in numerous FDA-approved drugs.[2] This compound allows for the synthesis of diverse libraries of pyrazine derivatives for screening against various biological targets, including as potential anti-inflammatory agents.[3]

Agrochemical Development

Beyond pharmaceuticals, this compound is also valuable in the agrochemical sector.[1] It is used in the development of new herbicides and fungicides designed to protect crops and improve agricultural yields.[3] The reactivity of the chloro-substituent allows for the introduction of various functional groups to tune the biological activity and environmental profile of the resulting agrochemicals.

Caption: Role as a key intermediate in R&D applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[6][9]

-

Respiratory Irritation: May cause respiratory irritation (H335).[9]

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][12]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile) to prevent skin contact.[9]

-

Body Protection: A lab coat and appropriate protective clothing should be worn.[9]

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9][12]

Storage

For long-term stability, this compound should be stored in a tightly sealed container in a refrigerator.[4] It should be kept away from strong acids, bases, and oxidizing agents.[9]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its specific substitution pattern and the resulting electronic properties of the pyrazine ring. Its importance as a versatile building block for synthesizing complex, biologically active molecules for the pharmaceutical and agrochemical industries is well-established. Advances in regioselective synthesis have made it a more accessible and reliable tool for chemists. A thorough understanding of its properties, reactivity, and safety protocols is paramount for leveraging its full potential in research and development endeavors.

References

- 1. Buy this compound | 36070-75-4 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 36070-75-4 [sigmaaldrich.com]

- 6. This compound | C5H2ClN3 | CID 12295728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C5H2ClN3) [pubchemlite.lcsb.uni.lu]

- 8. Synthonix, Inc > 36070-75-4 | this compound [synthonix.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. CAS 36070-75-4 | this compound - Synblock [synblock.com]

- 11. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri...: Ingenta Connect [ingentaconnect.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 5-Chloropyrazine-2-carbonitrile: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

5-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine ring core. This seemingly simple molecule is a cornerstone intermediate in the synthesis of complex chemical architectures, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic substitution with both a chloro and a cyano group imparts a unique reactivity profile, making it a highly valuable scaffold for drug discovery and development. Pyrazine derivatives, in general, are known for their diverse biological activities, and this compound serves as a critical precursor to many such bioactive molecules.[1][]

This guide provides an in-depth exploration of the core physical and chemical properties of this compound. We will delve into its structural characteristics, spectroscopic signature, chemical reactivity, synthesis protocols, and key applications, offering field-proven insights for researchers, medicinal chemists, and process development scientists.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is defined by a pyrazine ring substituted at the 5-position with a chlorine atom and at the 2-position with a nitrile (cyano) group.[1]

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 36070-75-4 | [3] |

| Molecular Formula | C₅H₂ClN₃ | [3] |

| Molecular Weight | 139.54 g/mol | [3] |

| Canonical SMILES | C1=C(N=CC(=N1)Cl)C#N | [1] |

| InChI | InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H | [1] |

| InChIKey | GTYRFWMSDBGPTI-UHFFFAOYSA-N |[1] |

Core Physical Properties

Understanding the physical properties of a compound is fundamental for its handling, storage, and application in experimental setups. This compound is a solid at room temperature.[4]

Table 2: Physical and Thermochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [4] |

| Melting Point | 20 °C (Note: Some sources list higher ranges for related isomers, suggesting potential variability based on purity) | [1] |

| Boiling Point | 241.552 °C at 760 mmHg | [1][] |

| Density | 1.43 g/cm³ | [1][] |

| Solubility | Limited solubility in water. Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. | [5] |

| Storage Temperature | Refrigerator (2-8 °C), under inert gas (Nitrogen or Argon) |[4][5] |

Expert Insight: The relatively high boiling point and solid state are attributable to the planar structure which allows for efficient crystal packing, and the polar cyano and chloro groups which contribute to intermolecular dipole-dipole interactions.[1] When designing reactions, its limited aqueous solubility necessitates the use of organic or mixed-solvent systems.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The key techniques—NMR, IR, and Mass Spectrometry—each provide a unique piece of the structural puzzle.[1]

Table 3: Spectroscopic Data

| Technique | Characteristic Signature |

|---|---|

| ¹H NMR | Expected to show two distinct signals in the aromatic region (typically δ 8.5–9.0 ppm), corresponding to the two protons on the pyrazine ring.[1] The exact chemical shifts and coupling constants depend on the solvent used. |

| ¹³C NMR | Will display five signals for the five carbon atoms. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift, as will the two carbons bonded to the nitrogen atoms and the carbon bonded to the chlorine atom. |

| IR Spectroscopy | A strong, sharp absorption band is expected around 2240 cm⁻¹ , which is highly characteristic of the C≡N (nitrile) stretching vibration.[1] Other bands will correspond to C=N and C=C stretching in the aromatic ring (approx. 1600-1400 cm⁻¹) and C-H stretching. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected, confirming the presence of a single chlorine atom. The predicted monoisotopic mass is 138.99373 Da.[6] |

Chemical Reactivity and Mechanistic Rationale

The chemical behavior of this compound is dominated by the electronic nature of its substituted pyrazine ring.

-

Electron-Deficient Ring: The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nature of both the nitrile (-C≡N) and the chloro (-Cl) substituents.[1]

-

Nucleophilic Aromatic Substitution (SNAr): This pronounced electron deficiency makes the carbon atoms of the ring highly susceptible to attack by nucleophiles. The chlorine atom at the C-5 position is an excellent leaving group in this context. Consequently, Nucleophilic Aromatic Substitution (SNAr) is the cornerstone of this molecule's synthetic utility, allowing the chlorine to be readily displaced by a wide variety of nucleophiles (e.g., amines, thiols, alkoxides).[1]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

A prime example of this reactivity is the copper-catalyzed coupling with thiophenols. This reaction proceeds through a proposed radical-ionic mechanism where the electron-deficient pyrazine ring facilitates the nucleophilic attack, leading to the formation of phenylsulfanylpyrazine derivatives.[1]

Synthesis Pathway: A Regioselective Approach

The synthesis of this compound requires careful control to ensure the correct placement of the chloro and cyano groups (regioselectivity). A notable method avoids the formation of unwanted positional isomers.[1]

Caption: High-level workflow for regioselective synthesis.

Experimental Protocol: Regioselective Preparation from Pyrazine-2-carboxamide This protocol is based on principles described in the literature and should be adapted and optimized for specific laboratory conditions.[1][7]

-

Dehydration: Pyrazine-2-carboxamide is treated with a dehydrating agent (e.g., phosphorus oxychloride, POCl₃). The choice of reagent and reaction conditions (temperature, solvent) is critical to efficiently convert the amide group to a nitrile group without significant side reactions.

-

Reaction Quench & Workup: The reaction is carefully quenched, often with ice water, to neutralize the dehydrating agent. The resulting pyrazine-2-carbonitrile intermediate is then extracted into an organic solvent.

-

Chlorination: The isolated pyrazine-2-carbonitrile is subjected to chlorination. The regioselectivity, favoring the 5-position, is achieved by controlling the chlorinating agent (e.g., sulfuryl chloride) and reaction parameters. This step is crucial and distinguishes this method from less selective approaches.[5]

-

Purification: The final product, this compound, is purified from the reaction mixture, typically using column chromatography, to yield the high-purity material required for subsequent applications.

Causality Insight: Starting with pyrazine-2-carboxamide and performing the dehydration first allows the electronic properties of the pyrazine-2-carbonitrile intermediate to direct the subsequent chlorination to the desired C-5 position, thus overcoming challenges of positional isomerism seen in direct chlorination methods.[1]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. Its ability to undergo SNAr reactions allows for the systematic introduction of diverse functional groups, enabling the construction of large compound libraries for high-throughput screening.

-

Antiviral Agents: The compound is a documented precursor in the synthesis of fluorinated pyrazines, which are key components of antiviral medications. For instance, it is a known intermediate in synthetic routes leading to favipiravir.[1]

-

Oncology: Derivatives have been investigated for their potential as anti-cancer agents.[1] The pyrazine core is a common feature in many kinase inhibitors and other targeted therapies.

-

Other Therapeutic Areas: Its derivatives have been explored as potential anticonvulsant and antibacterial agents.[1] It is also a reactant in the synthesis of tuberculostatic pyrazine derivatives.[5]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety.

Table 4: Hazard and Safety Information

| Category | Recommendation | Source |

|---|---|---|

| GHS Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat. Use in a well-ventilated area or chemical fume hood. | [8] |

| Handling | Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [8] |

| Storage | Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon). | [4][5] |

| Incompatibilities | Avoid strong acids, strong bases, strong oxidizing agents, and strong reducing agents. |[8] |

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity profile governed by the principles of nucleophilic aromatic substitution, make it an invaluable building block. For researchers and drug development professionals, a thorough understanding of this compound's characteristics is key to unlocking its full potential in the synthesis of novel, high-value molecules that can address critical challenges in human health.

References

- 1. Buy this compound | 36070-75-4 [smolecule.com]

- 3. This compound | C5H2ClN3 | CID 12295728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 36070-75-4 [sigmaaldrich.com]

- 5. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]

- 6. PubChemLite - this compound (C5H2ClN3) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloropyrazine-2-carbonitrile: Core Structural Features and Synthetic Insights

This guide provides a comprehensive technical overview of 5-Chloropyrazine-2-carbonitrile, a key heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental structural characteristics, spectroscopic signature, synthetic pathways, and chemical reactivity, offering insights grounded in established scientific principles.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a nitrile group.[1] Its chemical formula is C₅H₂ClN₃, and it has a molecular weight of approximately 139.54 g/mol .[1][2][] This molecule has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][4] The strategic placement of the chloro and cyano functionalities on the electron-deficient pyrazine ring imparts a unique reactivity profile, making it a valuable synthon for constructing diverse molecular architectures. Pyrazine derivatives, in general, are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

Molecular Architecture and Electronic Landscape

The core of this compound is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement.[1] This diazine structure results in an electron-deficient aromatic system, a key determinant of its chemical behavior.

Key Structural and Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][] |

| CAS Number | 36070-75-4 | [1][2][][7] |

| Molecular Formula | C₅H₂ClN₃ | [1][2][] |

| Molecular Weight | 139.54 g/mol | [1][2][] |

| Canonical SMILES | C1=C(N=CC(=N1)Cl)C#N | [1][2][] |

| InChI Key | GTYRFWMSDBGPTI-UHFFFAOYSA-N | [1][2][8] |

| Physical Form | Solid | [8] |

Visualization of the Molecular Structure

The structural arrangement of this compound is depicted in the following diagram, generated using the DOT language.

Caption: Molecular structure of this compound.

Spectroscopic Characterization: The Molecular Fingerprint

The unambiguous identification of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable for confirming the substitution pattern on the pyrazine ring. While specific spectral data can vary slightly based on the solvent and instrument parameters, the expected chemical shifts and coupling patterns provide a definitive structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two protons on the pyrazine ring. These signals will appear as doublets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule, including the carbon of the nitrile group.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule. Key expected absorption bands include:

-

C≡N stretch: A sharp, strong absorption band characteristic of the nitrile group.

-

C=N and C=C stretching: Absorptions corresponding to the aromatic pyrazine ring.

-

C-Cl stretch: An absorption band in the fingerprint region indicating the presence of the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Manufacturing: Pathways to a Key Intermediate

Several synthetic routes to this compound have been developed, with a focus on achieving high regioselectivity.

Regioselective Preparation from Pyrazine-2-carboxamide

A notable and efficient method involves the regioselective preparation from pyrazine-2-carboxamide.[1][9] This process typically involves chlorination followed by dehydration. A key advantage of this approach is the controlled introduction of the chlorine atom at the desired position on the pyrazine ring.[1]

Experimental Protocol: A Generalized Approach

-

Chlorination of Pyrazine-2-carboxamide: Pyrazine-2-carboxamide is treated with a suitable chlorinating agent (e.g., phosphorus oxychloride or sulfuryl chloride) under controlled temperature conditions. The choice of solvent and reaction time is critical to maximize the yield of the desired chlorinated intermediate.

-

Dehydration to the Nitrile: The resulting chloropyrazine-2-carboxamide is then subjected to dehydration to convert the amide functional group into a nitrile. This is often achieved using a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the interplay of the electron-withdrawing pyrazine ring, the chloro substituent, and the nitrile group. This makes it a versatile substrate for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes the chlorine atom susceptible to nucleophilic aromatic substitution.[10] This is a cornerstone of its utility in synthesis, allowing for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, at the 5-position.[1] These reactions are often catalyzed by a copper catalyst.[1][9]

Coupling Reactions

This compound readily participates in various cross-coupling reactions, such as Suzuki and Stille couplings, where the chlorine atom can be replaced by carbon-based fragments. This allows for the construction of more complex molecular scaffolds.

Modification of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine.[11] These transformations provide further avenues for functionalization and the synthesis of diverse derivatives.

Significance in Drug Discovery and Agrochemicals

The pyrazine core is a common motif in many biologically active compounds.[5][6] this compound serves as a crucial starting material for the synthesis of compounds with potential therapeutic applications, including antiviral and anticancer agents.[1] In the agrochemical sector, it is a precursor for the development of novel herbicides and fungicides.[1][4]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant synthetic utility, underpinned by its distinct structural and electronic features. A thorough understanding of its molecular architecture, spectroscopic properties, and chemical reactivity is paramount for its effective application in research and development. This guide has provided a detailed overview of these core aspects, offering a foundation for scientists and researchers to leverage the full potential of this important heterocyclic building block.

References

- 1. Buy this compound | 36070-75-4 [smolecule.com]

- 2. This compound | C5H2ClN3 | CID 12295728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. This compound | 36070-75-4 [sigmaaldrich.com]

- 9. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri...: Ingenta Connect [ingentaconnect.com]

- 10. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 11. jocpr.com [jocpr.com]

The Evolving Synthesis of 5-Chloropyrazine-2-carbonitrile: A Historical and Technical Perspective

An In-Depth Technical Guide

Abstract

5-Chloropyrazine-2-carbonitrile is a pivotal building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of antiviral agents like Favipiravir.[1] Its value lies in the specific arrangement of its functional groups—a chloro, a cyano, and the pyrazine core—which allows for versatile subsequent chemical modifications. However, the synthesis of this molecule is not trivial, primarily due to the challenge of achieving regioselective chlorination on the pyrazine ring. This guide provides an in-depth exploration of the historical development of its synthesis, tracing the evolution from classical multi-step procedures to highly efficient, industrially scalable catalytic methods. We will dissect the causality behind experimental choices, present detailed protocols for key transformations, and offer a comparative analysis of the dominant synthetic paradigms.

The Synthetic Challenge: An Overview of Pyrazine Reactivity

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution but relatively inert to electrophilic substitution. The introduction of a cyano group further deactivates the ring, making direct chlorination a complex task. The primary challenge has always been to control the position of the incoming chlorine atom to selectively produce the desired 5-chloro isomer over other potential isomers (e.g., 3-chloro, 6-chloro, or dichlorinated products). The historical development of the synthesis of this compound is, therefore, a story of increasingly sophisticated strategies to solve this regioselectivity problem.

Caption: Major synthetic pathways to this compound.

Foundational Strategies: Building from the Ground Up

Early synthetic efforts often relied on constructing the pyrazine ring with pre-installed functional groups or undertaking a series of functional group interconversions on a simple pyrazine core. A significant modern strategy that exemplifies this foundational approach involves starting from pyrazine-2-carboxamide.

The Pyrazine-2-carboxamide Route: A Modern Regioselective Method

In 2005, a novel and highly regioselective method was developed that addressed the chlorination challenge head-on.[1][2][3] This approach circumvents the direct chlorination of the deactivated 2-cyanopyrazine by first chlorinating the more reactive pyrazine-2-carboxamide and then converting the amide to the nitrile.

The key insight is that the amide group directs the chlorination, leading to the desired 5-chloro isomer with high selectivity. The subsequent dehydration of the amide to the nitrile is a standard transformation, often accomplished with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which can sometimes be used for both the chlorination and dehydration steps.

References

Methodological & Application

Introduction: The Strategic Importance of 5-Chloropyrazine-2-carbonitrile

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 5-Chloropyrazine-2-carbonitrile.

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a cyano group.[1] This specific arrangement of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. The pyrazine core itself is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs due to its ability to form key hydrogen bonds and other interactions with protein targets.[2][3][4][5]

The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing effects of both the chlorine atom and the nitrile group, activates the C5-position for nucleophilic aromatic substitution (SNAr).[1] This inherent reactivity allows for the strategic introduction of a wide array of functional groups, making this compound a cornerstone intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides detailed application notes and protocols for its most common and impactful transformations.

Physicochemical Properties and Safety Considerations

A clear understanding of the reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| CAS Number | 36070-75-4 | [1][6] |

| Molecular Formula | C₅H₂ClN₃ | [1][6] |

| Molecular Weight | 139.54 g/mol | [1][6] |

| Appearance | Solid | [7] |

| Synonyms | 2-Chloro-5-cyanopyrazine | [6][8] |

Safety Profile: this compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][8]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

Application 1: Keystone Intermediate in Antiviral Synthesis (Favipiravir)

One of the most significant applications of pyrazine derivatives is in the development of antiviral agents. This compound can be a precursor in certain synthetic routes toward broad-spectrum antiviral drugs like Favipiravir (T-705), which has shown activity against various RNA viruses.[9][10] While multiple synthetic pathways to Favipiravir exist, many involve the strategic manipulation of a substituted pyrazine core where halogenation is a key step.[10][11][12][13] The following represents a conceptual workflow illustrating how a chloropyrazine nitrile scaffold is transformed into the final active pharmaceutical ingredient (API).

Conceptual Workflow: From Chloropyrazine to Favipiravir

The synthesis involves a sequence of nucleophilic substitution, hydrolysis, and functional group interconversion. The initial substitution of the chlorine atom is a critical step that leverages the inherent reactivity of the starting material.

Caption: Conceptual synthesis pathway from this compound to Favipiravir.

Application 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient pyrazine ring makes the chlorine atom at the C5 position an excellent leaving group for SNAr reactions.[1][14] This allows for the straightforward introduction of nitrogen, oxygen, and sulfur nucleophiles, providing access to a vast chemical space of substituted pyrazines.

General Mechanism and Causality

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring and the nitrile group, which stabilizes the intermediate and facilitates its formation.

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyrazine product.

The choice of base and solvent is critical. A base is often required to deprotonate the nucleophile (e.g., an amine or thiol), increasing its nucleophilicity. Aprotic polar solvents like DMF, DMSO, or THF are commonly used as they can solvate the cation of the base without deactivating the nucleophile.[7]

Protocol 1: Synthesis of 5-Aminopyrazine-2-carbonitrile Derivatives

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 - 1.5 eq)

-

Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

-

Add the amine nucleophile, followed by the base (e.g., Et₃N).[7]

-

Heat the reaction mixture to a temperature between 60-80 °C. The causality for heating is to provide sufficient activation energy for the nucleophilic attack and overcome the energy barrier of the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature. If DMF was used, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the high-boiling point solvent.

-

If THF was used, concentrate the mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 5-aminopyrazine-2-carbonitrile derivative.

Caption: Workflow for the synthesis of 5-aminopyrazine-2-carbonitrile derivatives.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyrazine ring can also participate in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in many kinase inhibitors and other pharmaceuticals.

Causality of Key Reagents in Suzuki-Miyaura Coupling

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The palladium(0) species is the active catalyst. It initiates the catalytic cycle by undergoing oxidative addition into the carbon-chlorine bond of the pyrazine.[15]

-

Organoboron Reagent (Ar-B(OH)₂): This is the source of the aryl or heteroaryl group to be coupled.

-

Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃): The base is crucial. It activates the organoboron reagent by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step where the organic group is transferred from boron to the palladium center.[15][16]

-

Ligand (e.g., PPh₃): Phosphine ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity to promote the desired oxidative addition and reductive elimination steps.[15]

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for coupling an arylboronic acid with this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Base: Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

Solvent System: Toluene/Ethanol/Water or Dioxane/Water

-

Argon or Nitrogen atmosphere

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical because the active Pd(0) catalyst can be oxidized by atmospheric oxygen, deactivating it.

-

Add the degassed solvent system via syringe. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-